(1,2-Dibromoethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene is described using a hybrid metal of Mg and CuCl, which provides a high yield under mild conditions . Another paper discusses the synthesis of a complex starting from a brominated benzene derivative, which reacts with alcohols to give a chiral cyclometallated complex . These methods could potentially be adapted for the synthesis of (1,2-Dibromoethyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, as seen in the synthesis of 1,2-bis(methyltelluromethyl)benzene, where the crystal structure of its complexes was determined . The structure of 1,2-bis(pentaphenylphenyl)benzene was also determined by X-ray crystallography, showing a C2-symmetric conformation . These studies highlight the importance of structural analysis in understanding the properties of brominated benzene compounds.
Chemical Reactions Analysis
Chemical reactions involving brominated benzene derivatives are diverse. For example, the synthesis of benzoxazoles from 1,1-dibromoethenes through direct coupling with 2-aminophenols is reported . Additionally, the synthesis of 1,2-bis(pinacolboryl)benzene from 1,2-dibromobenzene and its subsequent reactions, including Suzuki-Miyaura coupling and hydroboration, are described . These reactions demonstrate the reactivity of brominated benzene derivatives and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be inferred from related compounds. For instance, the benzo[1,2-b:4,5-b']dichalcogenophenes synthesized in one study have planar molecular structures and are characterized by cyclic voltammetry and UV-vis spectra . The properties of 1,2-bis(trimethylsilyl)benzenes, which are precursors for benzyne, Lewis acid catalysts, and luminophores, are also discussed . These properties are crucial for the application of these compounds in various fields.
Relevant Case Studies
While no specific case studies involving (1,2-Dibromoethyl)benzene are provided, the papers offer insights into the synthesis and application of related brominated benzene derivatives. For example, the synthesis of a natural product starting from a brominated benzene derivative , and the study of intramolecular interactions and photoisomerization of 1,2-di(9-anthryl)benzene provide valuable information on the behavior of these compounds in biological and photophysical contexts.
Scientific Research Applications
Field: Organic Synthesis
- Application : The compound is commonly used as an intermediate in the synthesis of various organic compounds .
- Method of Application : The bromine atoms in “(1,2-Dibromoethyl)benzene” can undergo substitution reactions with other functional groups . This makes it a valuable reagent in organic synthesis.
Field: Pharmaceutical and Agrochemical Synthesis
- Application : “(1,2-Dibromoethyl)benzene” is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
- Method of Application : Similar to its use in organic synthesis, the bromine atoms in “(1,2-Dibromoethyl)benzene” can participate in substitution reactions with various functional groups .
- Results : The specific outcomes of these reactions would depend on the particular pharmaceutical or agrochemical being synthesized .
Field: Laboratory Chemicals
- Application : “(1,2-Dibromoethyl)benzene” is used in laboratories for various chemical reactions .
- Method of Application : The specific methods of application would depend on the particular reaction being carried out .
- Results : The outcomes of these reactions would vary based on the specific laboratory procedures .
Field: Food, Drug, Pesticide or Biocidal Product Use
- Application : This compound may be used in the production of food, drugs, pesticides, or biocidal products .
- Method of Application : The specific methods of application would depend on the particular product being produced .
- Results : The outcomes would vary based on the specific product and its intended use .
Field: Fire Safety
- Application : “(1,2-Dibromoethyl)benzene” can be used in fire safety procedures .
- Method of Application : The compound can be used to suppress gases, vapors, and mists with a water spray jet .
- Results : This method can prevent fire extinguishing water from contaminating surface water or the groundwater system .
Field: Commercial Supplier
- Application : Actylis, a commercial supplier, produces “(1,2-Dibromoethyl)benzene” for pharmaceutical and industrial applications .
- Method of Application : The specific methods of application would depend on the particular product being produced .
- Results : The outcomes would vary based on the specific product and its intended use .
Safety And Hazards
“(1,2-Dibromoethyl)benzene” causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
properties
IUPAC Name |
1,2-dibromoethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKKTLSDGJRCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052735 | |
Record name | 1,2-dibromo(phenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | (1,2-Dibromoethyl)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19094 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(1,2-Dibromoethyl)benzene | |
CAS RN |
93-52-7 | |
Record name | (1,2-Dibromoethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-1-phenylethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,2-DIBROMOETHYL)BENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (1,2-dibromoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-dibromo(phenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo(phenyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIBROMO-1-PHENYLETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.